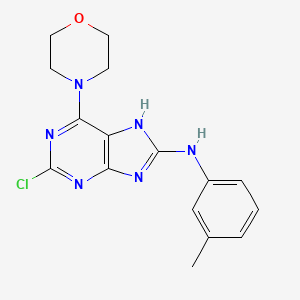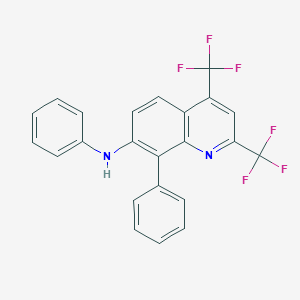
N,8-Diphenyl-2,4-bis(trifluoromethyl)quinolin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,8-Difenil-2,4-bis(trifluorometil)quinolin-7-amina: es un compuesto orgánico complejo con la fórmula molecular C23H14F6N2 y un peso molecular de 432,37 g/mol Se caracteriza por la presencia de un núcleo de quinolina sustituido con grupos fenil y trifluorometil, lo que lo convierte en un compuesto aromático altamente fluorado
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N,8-Difenil-2,4-bis(trifluorometil)quinolin-7-amina normalmente implica reacciones orgánicas de varios pasos. Un método común es la reacción de acoplamiento de Suzuki-Miyaura , que se utiliza ampliamente para formar enlaces carbono-carbono . Esta reacción implica el acoplamiento de un reactivo de boro con un haluro de arilo en presencia de un catalizador de paladio. Las condiciones de reacción son generalmente suaves y tolerantes a grupos funcionales, lo que la hace adecuada para sintetizar moléculas complejas como N,8-Difenil-2,4-bis(trifluorometil)quinolin-7-amina.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando reacciones de acoplamiento similares, optimizadas para obtener mayores rendimientos y pureza. El proceso puede incluir pasos como la purificación mediante recristalización y técnicas cromatográficas para asegurar la calidad deseada del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: N,8-Difenil-2,4-bis(trifluorometil)quinolin-7-amina puede sufrir diversas reacciones químicas, incluidas:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y condiciones comunes:
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio.
Reactivos de sustitución: Halógenos, nucleófilos.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede producir formas más hidrogenadas del compuesto .
Aplicaciones Científicas De Investigación
N,8-Difenil-2,4-bis(trifluorometil)quinolin-7-amina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de N,8-Difenil-2,4-bis(trifluorometil)quinolin-7-amina implica su interacción con objetivos moleculares y vías específicas. La estructura de quinolina fluorada del compuesto le permite inhibir varias enzimas y procesos biológicos. Por ejemplo, puede actuar como un inhibidor enzimático, bloqueando la actividad de enzimas involucradas en las vías de la enfermedad . Los grupos trifluorometil mejoran su actividad biológica y estabilidad, lo que lo convierte en un compuesto potente para aplicaciones terapéuticas .
Comparación Con Compuestos Similares
Compuestos similares:
Fluoroquinolonas: Una clase de antibióticos conocidos por su actividad antibacteriana de amplio espectro.
Mefloquina: Un fármaco antimalárico con una estructura de quinolina similar.
Brequinar: Un fármaco antineoplásico utilizado en medicina de trasplante.
Singularidad: N,8-Difenil-2,4-bis(trifluorometil)quinolin-7-amina destaca por su alto grado de fluoración y su patrón de sustitución único en el núcleo de quinolina. Estas características estructurales confieren una mayor estabilidad, actividad biológica y potencial para diversas aplicaciones en comparación con otros compuestos similares .
Propiedades
Fórmula molecular |
C23H14F6N2 |
|---|---|
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
N,8-diphenyl-2,4-bis(trifluoromethyl)quinolin-7-amine |
InChI |
InChI=1S/C23H14F6N2/c24-22(25,26)17-13-19(23(27,28)29)31-21-16(17)11-12-18(30-15-9-5-2-6-10-15)20(21)14-7-3-1-4-8-14/h1-13,30H |
Clave InChI |
CTHKNXUZQSDMKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=CC3=C2N=C(C=C3C(F)(F)F)C(F)(F)F)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



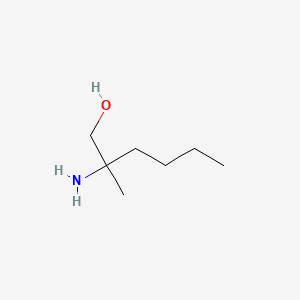

![5-{2-[(4-Methoxyphenyl)amino]ethenyl}-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B12515594.png)
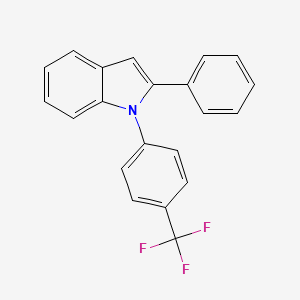
![1H,3H-Oxazolo[3,4-a]indol-1-one, 3-(4-methylphenyl)-](/img/structure/B12515610.png)

diphenylsilane](/img/structure/B12515617.png)
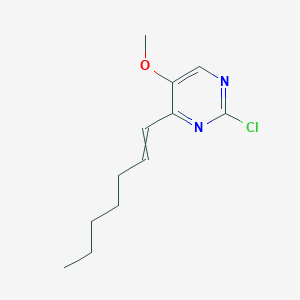
![(5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione](/img/structure/B12515628.png)
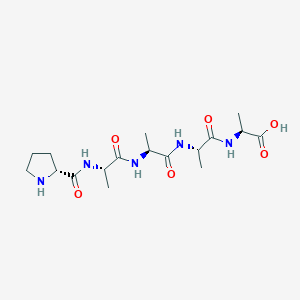
![N,N-diphenyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12515643.png)
![2,2',3,3'-Tetrahydro-5,5'-bi[1,4]dithiino[2,3-c]furan](/img/structure/B12515644.png)
